REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9](#[N:12])[CH:10]=[CH2:11]>>[C:9]([CH2:10][CH2:11][N:2]([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)#[N:12]
|
Name
|
|
Quantity
|
10 mol
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and inlet tube
|
Type
|
STIRRING
|
Details
|
The reaction mixture is subsequently stirred for 18 hours at from 120° to 130° C.
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 60° C
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
DISTILLATION
|
Details
|
the liquid phase is subjected to fractional distillation
|
Type
|
CUSTOM
|
Details
|
47.7 parts by weight of acrylonitrile and 620.9 parts by weight of N-methylaniline are recovered
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CCN(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |